5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol

Descripción general

Descripción

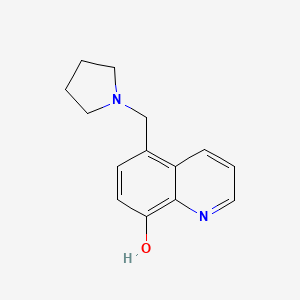

5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol is a synthetic organic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol It is characterized by a quinoline core structure substituted with a pyrrolidin-1-ylmethyl group at the 5-position and a hydroxyl group at the 8-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with pyrrolidine in the presence of a suitable base such as sodium hydride.

Hydroxylation: The hydroxyl group at the 8-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, thiols, and halides, with reaction conditions typically involving a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol exhibits significant anticancer properties. A study indicated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G0/G1 phase.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.6 | Induction of apoptosis |

| A549 | 12.3 | Cell cycle arrest (G0/G1 phase) |

Multidrug Resistance Reversal

The compound has also been investigated for its ability to reverse multidrug resistance in cancer cells. It has shown efficacy in inhibiting the growth of P-glycoprotein-expressing multidrug-resistant cancer cells, enhancing the effectiveness of conventional chemotherapy agents .

Enzyme Interaction Studies

this compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its ability to bind to active sites of enzymes makes it valuable for investigating biochemical pathways and enzyme kinetics.

Material Science Applications

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for the development of new materials with specific properties, making it relevant in polymer chemistry and materials science.

Case Studies

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer properties against several cell lines. The results indicated a strong correlation between the compound's concentration and its ability to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

Case Study 2: Multidrug Resistance Reversal

Another significant study focused on the compound's role in reversing multidrug resistance in cancer therapy. It was found that treatment with this compound led to a notable reduction in P-glycoprotein expression in resistant cell lines, allowing for enhanced sensitivity to chemotherapeutic drugs .

Mecanismo De Acción

The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt membrane integrity. Additionally, its potential therapeutic effects may involve modulation of enzyme activity or receptor binding, leading to changes in cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Morpholin-4-ylmethyl)quinolin-8-ol

- 5,6,7,8-Tetrahydroquinolin-8-ol

- 5-Aminoquinolin-8-ol

- 2-(Pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one

Uniqueness

5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol is unique due to the presence of both the pyrrolidin-1-ylmethyl group and the hydroxyl group on the quinoline core. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound for various research applications.

Actividad Biológica

5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol, also known as a quinoline derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline moiety linked to a pyrrolidine ring. The molecular formula is with a molecular weight of approximately 200.24 g/mol. Its structure contributes to its solubility and interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 0.0048 mg/mL |

In vitro studies indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.

- Membrane Disruption : It can disrupt microbial cell membranes, leading to increased permeability and cell death.

These mechanisms are crucial for understanding how this compound can be utilized in developing new antimicrobial therapies .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental settings:

- Study on Antibacterial Effects : A study published in MDPI evaluated the antibacterial activity of several quinoline derivatives, including this compound. The results demonstrated that this compound had a rapid bactericidal effect on E. coli and S. aureus within hours .

- Antifungal Activity Assessment : Another investigation focused on the antifungal properties against C. albicans, revealing effective inhibition at low concentrations, which suggests potential for treating fungal infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Mannich-type reactions using 8-hydroxyquinoline derivatives, formaldehyde, and pyrrolidine. For example, heating 8-hydroxyquinoline with paraformaldehyde and pyrrolidine in ethanol under reflux (120°C for 12 hours) yields the target compound. Purification via column chromatography (e.g., silica gel, eluent: acetonitrile/water) is critical to isolate the product, with structural confirmation by NMR (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) and HRMS .

- Key Variables : Reaction temperature, stoichiometry of formaldehyde, and choice of solvent (ethanol vs. DMF) significantly affect regioselectivity and byproduct formation .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer : Combine / NMR to identify substituent positions (e.g., quinoline ring protons at δ 7.5–8.5 ppm). HRMS provides molecular ion confirmation (e.g., [M+H] at m/z 243.149 for CHNO). For crystallographic validation, X-ray diffraction (monoclinic system) resolves bond angles and critical points in the quinoline-pyrrolidine framework .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios) may arise from dynamic effects like tautomerism or solvent interactions. Use variable-temperature NMR to identify conformational changes. Cross-validate with computational methods (e.g., DFT at B3LYP/6-311+G(d,p) level) to model electronic environments and predict chemical shifts .

Q. How does the pyrrolidine moiety influence the compound’s coordination chemistry and bioactivity?

- Methodological Answer : The pyrrolidine group enhances metal-binding capacity (e.g., Fe, Cu) via lone-pair donation, which can be studied using UV-Vis spectrophotometry (λ = 410 nm for Fe complexes). Bioactivity assays (e.g., cytotoxicity against glioblastoma cells) paired with logP measurements quantify brain-blood barrier penetration, linked to the substituent’s hydrophilicity .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, mobile phase: MeCN/HO with 0.1% TFA). Identify degradation products using LC-MS/MS and compare with synthetic standards .

Q. Methodological Design & Data Analysis

Q. How to design SAR studies for derivatives of this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituents at positions 5 and 7 (e.g., alkyl, alkoxy, amine) using protocols from [].

- Step 2 : Test inhibitory activity against target enzymes (e.g., Rce1 protease) via fluorescence assays.

- Step 3 : Correlate activity with steric/electronic parameters (e.g., Hammett constants, logP) using QSAR models .

Q. What statistical approaches validate reproducibility in synthetic yields across batches?

- Methodological Answer : Apply ANOVA to compare yields from ≥3 independent syntheses. Use Tukey’s HSD test to identify outliers. Report confidence intervals (95% CI) and RSD values. For low yields (<50%), optimize catalyst loading (e.g., 10 mol% vs. 20 mol%) or solvent polarity .

Q. Advanced Analytical Techniques

Q. How to differentiate this compound from positional isomers using hyphenated techniques?

- Methodological Answer : Use LC-MS/MS with a chiral stationary phase (e.g., Chiralpak IA) to separate isomers. Confirm via collision-induced dissociation (CID) fragmentation patterns. For example, the pyrrolidine-methyl group produces a diagnostic fragment at m/z 98.1 .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Employ Gaussian 16 to calculate Fukui indices and electrostatic potential maps. High Fukui values at the quinoline C5 position indicate susceptibility to electrophilic attack, guiding functionalization strategies .

Propiedades

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-13-6-5-11(10-16-8-1-2-9-16)12-4-3-7-15-14(12)13/h3-7,17H,1-2,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDLQDBGBKKOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C3C=CC=NC3=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354542 | |

| Record name | 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41455-82-7 | |

| Record name | 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41455-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.